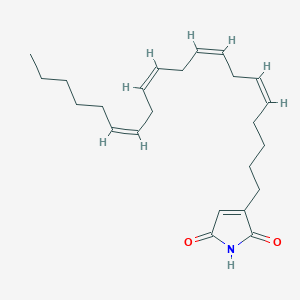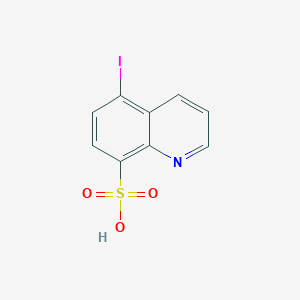
5-Iodoquinoline-8-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H6INO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinoline-8-sulfonic acid typically involves the iodination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with iodine and sulfuric acid, which introduces the iodine atom at the 5-position and the sulfonic acid group at the 8-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form azo compounds through diazotization and coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with aromatic amines.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, azo compounds, and reduced forms of the original compound .
Scientific Research Applications
5-Iodoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection of metal ions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Iodoquinoline-8-sulfonic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that are useful in various assays. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in different applications .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxyquinoline-5-sulfonic acid
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline
Uniqueness
5-Iodoquinoline-8-sulfonic acid is unique due to the presence of both the iodine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it particularly valuable in specific analytical and industrial applications .
Properties
CAS No. |
803634-97-1 |
|---|---|
Molecular Formula |
C9H6INO3S |
Molecular Weight |
335.12 g/mol |
IUPAC Name |
5-iodoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6INO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
InChI Key |
CPRCQMSVBMQOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
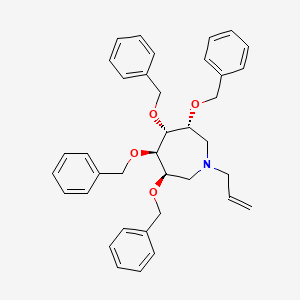
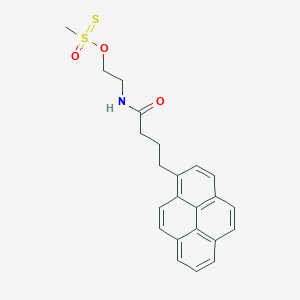
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
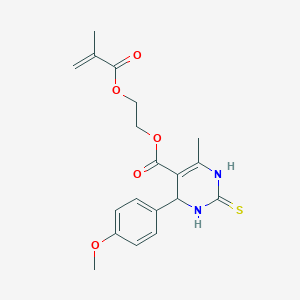
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
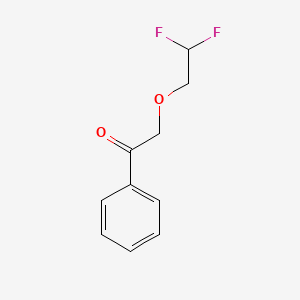
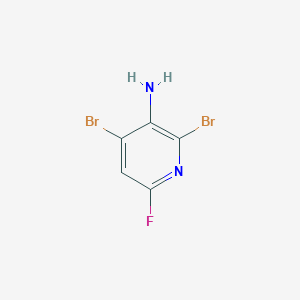
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
